molecular formula C8H10N2OS B1333435 (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol CAS No. 423769-75-9

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

Cat. No.: B1333435
CAS No.: 423769-75-9
M. Wt: 182.25 g/mol
InChI Key: RRJNXBJUHRCXDW-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol typically involves the reaction of thieno[2,3-c]pyrazole derivatives with appropriate reagents. One common method includes the reaction of thieno[2,3-c]pyrazole with formaldehyde and a methylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted thieno[2,3-c]pyrazole derivatives.

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is unique due to its thieno[2,3-c]pyrazole core, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNXBJUHRCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380171
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-75-9
Record name 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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